![molecular formula C16H12N4O5 B2459160 N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide CAS No. 865286-50-6](/img/structure/B2459160.png)
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, 1H NMR, MS, UV-visible, and fluorescence spectroscopy . These techniques can provide information about the functional groups present in the molecule and their spatial arrangement.Chemical Reactions Analysis
Oxadiazole derivatives can undergo a variety of chemical reactions, depending on the substituents present in the molecule . For example, the nitro group in the molecule could potentially be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives can be predicted using computational methods such as density functional theory (DFT) and time-dependent DFT . These methods can provide information about the molecule’s geometrical parameters, energies of the highest occupied and lowest unoccupied molecular orbitals, chemical reactivity descriptors, and nonlinear optical properties .Scientific Research Applications
Drug Delivery Systems
Consider its role in drug delivery:
- Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?
- Heterocycles based on the 1,2,3-triazole moiety
- Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction
- Synthesis and Structure Determination of 1-(4-Methoxyphenyl)-5-methyl-N …
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Pharmacokinetics
The pharmacokinetics of N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown .
Future Directions
properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5/c1-24-13-7-5-10(6-8-13)15-18-19-16(25-15)17-14(21)11-3-2-4-12(9-11)20(22)23/h2-9H,1H3,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNVWZPUGPQCEGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.